molecular formula C22H15N3O5 B12463318 N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12463318
M. Wt: 401.4 g/mol
InChI Key: WWPQVGUZJZWDMA-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

The synthesis of N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylphenylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with phthalic anhydride under acidic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles.

Scientific Research Applications

N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide can be compared with similar compounds such as:

    N-[(E)-(3-methylphenyl)methylidene]-N-(4-nitrophenyl)amine: Shares similar structural features but lacks the dioxoisoindole moiety.

    N-(4-nitrophenyl)-2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxamide: Isomeric compound with different substitution patterns.

    N-(3-methylphenyl)-2-(4-nitrophenyl)phthalimide:

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H15N3O5/c1-13-3-2-4-15(11-13)23-20(26)14-5-10-18-19(12-14)22(28)24(21(18)27)16-6-8-17(9-7-16)25(29)30/h2-12H,1H3,(H,23,26)

InChI Key

WWPQVGUZJZWDMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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